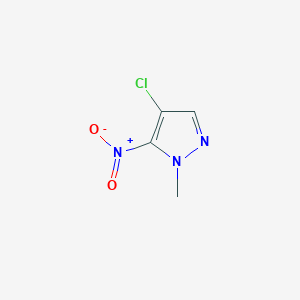

4-chloro-1-methyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOUKVDJCHFJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 4 Chloro 1 Methyl 5 Nitro 1h Pyrazole and Its Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring System

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com Its synthesis is a well-established area of organic chemistry, with several robust methods available.

Cyclization reactions are a cornerstone of pyrazole synthesis. The most common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. For the synthesis of a 1-methylpyrazole (B151067) core, methylhydrazine is the required hydrazine component.

Key cyclization strategies include:

Condensation with β-Dicarbonyl Compounds : The reaction between methylhydrazine and a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or malondialdehyde, is a classic and straightforward method for forming the pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Reaction with α,β-Unsaturated Carbonyls : α,β-unsaturated aldehydes and ketones can react with hydrazines in a cyclocondensation reaction to form pyrazolines, which can then be oxidized to pyrazoles. organic-chemistry.org

1,3-Dipolar Cycloaddition : This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond. mdpi.comnih.gov For example, 1,3-dipolar cycloaddition of ethyl diazoacetate with an appropriate alkene can yield pyrazole-5-carboxylates. nih.gov

Electrophilic Cyclization : α,β-Alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo electrophilic cyclization. acs.org Treatment of these hydrazones with molecular iodine, for instance, leads to the formation of 4-iodopyrazoles in good yields. acs.org

These methods provide a versatile toolkit for creating a wide range of substituted pyrazole cores, which can then be further modified.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgrsc.org

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester or malononitrile), and a hydrazine. beilstein-journals.orgnih.gov For instance, a three-component reaction of an aldehyde, a β-ketoester, and hydrazine can produce highly functionalized pyrazoles. beilstein-journals.org These reactions often proceed through a cascade of well-known transformations, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. nih.gov The use of catalysts can enhance the efficiency and scope of these reactions. nih.gov This approach allows for the rapid generation of a library of pyrazole derivatives from simple starting materials. acs.org

| Components | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Aldehyde, β-Ketoester, Hydrazine | Three-component condensation/cyclization | Forms persubstituted pyrazoles; can be catalyzed by Yb(PFO)3. | beilstein-journals.org |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Four-component reaction | Leads to fused pyranopyrazole systems; often catalyzed by a simple base like piperidine (B6355638) or taurine. | nih.gov |

| Vinyl Azide (B81097), Aldehyde, Tosylhydrazine | Three-component reaction | Provides a regioselective route to 3,4,5-trisubstituted 1H-pyrazoles. | organic-chemistry.org |

The synthesis of a specifically substituted pyrazole like 4-chloro-1-methyl-5-nitro-1H-pyrazole often begins with a simpler, strategically chosen precursor. The design of this precursor is critical for controlling the regioselectivity of subsequent functionalization steps.

1-Methylpyrazole : This is the most fundamental precursor. It can be synthesized by the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.com Alternatively, pyrazole itself can be methylated using reagents like dimethyl carbonate, although this can sometimes lead to mixtures of isomers if not performed under optimal conditions. chemicalbook.com

1-Methyl-5-hydroxypyrazole (Pyrazolone) : This precursor is particularly valuable. It can be prepared via the cyclization of a compound derived from dimethyl malonate with methylhydrazine, followed by hydrolysis and decarboxylation. google.com Another route involves the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) to yield a pyrazolone (B3327878), which can be adapted using methylhydrazine. mdpi.com The pyrazolone tautomer is reactive towards electrophilic substitution at the 4-position.

5-Aminopyrazoles : These are versatile precursors for a wide range of fused pyrazole systems and functionalized pyrazoles. beilstein-journals.org They can be synthesized through the cyclization of hydrazine with various nitrile-containing starting materials. nih.gov The amino group can direct subsequent electrophilic substitutions or be converted into other functional groups via diazotization.

Regioselective Functionalization Protocols for this compound

Once the 1-methylpyrazole core is synthesized, the next critical steps are the regioselective introduction of the chlorine atom at the C4 position and the nitro group at the C5 position. The order of these steps and the reaction conditions are crucial for achieving the desired product.

The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. Several methods have been developed for the regioselective chlorination at this position.

Direct Chlorination : A rapid and solvent-free method for the 4-chlorination of pyrazoles utilizes trichloroisocyanuric acid (TCICA). rsc.org This mechanochemical approach is efficient and avoids the need for extensive purification. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism. rsc.org

Vilsmeier-Haack Reaction on Pyrazolones : A powerful method for functionalizing pyrazolones involves the Vilsmeier-Haack reaction. Treating a 1-methyl-3-substituted-pyrazol-5-one with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) can lead to the formation of a 5-chloro-4-formyl-1-methylpyrazole derivative. mdpi.com This reaction introduces a chlorine atom at the 5-position and a formyl group at the 4-position. While this places the chlorine at C5, it demonstrates a key method for introducing halogens onto the pyrazole ring starting from a pyrazolone precursor.

Hypervalent Iodine-Mediated Halogenation : Hypervalent iodine reagents can be used to mediate the halogenation of pyrazoles. For example, PhICl₂ can be used as a chlorine source for electrophilic substitution reactions on the pyrazole skeleton. beilstein-journals.org

| Reagent | Substrate | Position | Conditions | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric acid (TCICA) | Pyrazoles | 4-position | Solvent-free, mechanochemical | rsc.org |

| POCl3/DMF (Vilsmeier-Haack) | Pyrazol-5-ones | 5-position (chloro), 4-position (formyl) | Reflux | mdpi.com |

| CuCl2/LiCl/O2 | Electron-rich arenes | Various | Copper-catalyzed oxidation | rsc.org |

Introducing a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The position of nitration is heavily influenced by the substituents already present on the ring.

Direct nitration of 1-methylpyrazole with mixed acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) often yields the 4-nitro derivative as the major product. semanticscholar.orgresearchgate.net To achieve 5-nitration on a 4-chlorinated pyrazole, the directing effects of the existing substituents become paramount. The N-methyl group is activating, while the C4-chloro group is deactivating and ortho-, para-directing. In the context of the pyrazole ring, this would favor substitution at the adjacent C5 position.

Common nitrating systems include:

Nitric Acid/Sulfuric Acid : This classic "mixed acid" is a powerful nitrating agent suitable for deactivating substrates.

Nitric Acid/Acetic Anhydride : This generates acetyl nitrate (B79036), a milder nitrating agent. semanticscholar.org

Nitric Acid/Trifluoroacetic Anhydride : This system can effectively nitrate a variety of five-membered heterocycles, including pyrazoles, often yielding mononitro derivatives. researchgate.net

N-Nitropyrazole Reagents : Recently, N-nitropyrazoles themselves, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful and controllable nitrating reagents for a broad range of aromatic and heteroaromatic compounds. nih.gov

The synthesis of 4-amino-1-methyl-pyrazol-3-ones involves a nitration step on the 1-methylpyrazol-3-one precursor using aqueous nitric acid to introduce a nitro group at the 4-position. researchgate.net This highlights that the substrate structure is key to directing the nitration. For the target molecule, the most plausible route involves the nitration of 4-chloro-1-methylpyrazole, where the combined directing effects of the N1-methyl and C4-chloro groups would favor the introduction of the nitro group at the C5 position.

Nitration Strategies for Introducing the 5-Nitro Group

Control of Regioselectivity in Nitration Reactions

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of this compound. The position of nitration is highly influenced by the directing effects of the substituents already present on the ring and the reaction conditions.

Nitration of 1-methylpyrazole can be achieved using various nitrating agents. For instance, the use of a mixture of concentrated nitric acid and trifluoroacetic anhydride can lead to the formation of 3-nitro-1-methylpyrazole. nih.gov Another approach involves reacting 1-methylpyrazole with silicon oxide-bismuth nitrate or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran (B95107) (THF), which also yields 3-nitro-1-methylpyrazole through a more environmentally friendly route. nih.gov

The presence of an acetyl group at the 3-position of 1-methylpyrazole directs the nitration to the 4-position when the reaction is carried out in acetic anhydride, yielding 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net However, altering the reaction conditions to nitric acid in 20% oleum (B3057394) results in the formation of dipyrazoloylfuroxans. researchgate.net The introduction of a nitro-substituent at the C4-position of the pyrazole ring has been shown to control the regioselectivity of subsequent reactions, such as Pd-catalyzed direct arylation. researchgate.net

Controlling the concentration of nitric acid is also crucial for achieving selective mono-nitration and avoiding the formation of di-nitro products. frontiersin.org The molar ratio of the nitrating agent to the aromatic substrate is a determining factor in the reaction's outcome. frontiersin.org

| Substrate | Nitrating Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| 1-methylpyrazole | Conc. HNO₃ / Trifluoroacetic anhydride | 3-nitro-1-methylpyrazole | nih.gov |

| 1-methylpyrazole | Silicon oxide-bismuth nitrate / THF | 3-nitro-1-methylpyrazole | nih.gov |

| 3-acetyl-1-methylpyrazole | Nitric acid / Acetic anhydride | 4-nitro-3-acetyl-1-methylpyrazole | researchgate.net |

| 3-acetyl-1-methylpyrazole | Nitric acid / 20% Oleum | Dipyrazoloylfuroxans | researchgate.net |

N-Methylation Techniques at the 1-Position

The N-methylation of pyrazoles is a fundamental step that can be challenging due to the presence of two adjacent nitrogen atoms, potentially leading to a mixture of N1 and N2 isomers. acs.org Achieving high regioselectivity for N1-methylation is crucial for the synthesis of this compound from a 4-chloro-5-nitro-1H-pyrazole precursor.

Traditional methylation methods often result in poor selectivity. acs.org However, recent advancements have led to highly selective N1-methylation techniques. One such method employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents significantly improve the N1-selectivity of the alkylation reaction. acs.orgnih.govresearcher.life The subsequent protodesilylation step, typically using a fluoride (B91410) source and water, yields the desired N-methyl pyrazole with high regioselectivity (92:8 to >99:1 N1/N2 ratios). acs.orgnih.govresearcher.life

The choice of solvent can also dramatically influence the regioselectivity of pyrazole formation, which can be extrapolated to N-alkylation. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org

In some cases, the reaction conditions can dictate the regioselective outcome of methylation. For instance, the methylation of a specific pyrazole derivative in the presence of potassium carbonate and methyl iodide led to the isolation of a single N1-substituted isomer. nih.gov

| Reagent | Conditions | Selectivity Outcome | Reference |

|---|

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes the development of efficient, safe, and scalable processes. Advanced approaches such as catalytic methods, microwave-assisted synthesis, and flow chemistry are being increasingly applied to the synthesis of pyrazole derivatives.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of pyrazole synthesis. Various metal-based catalysts have been employed to improve yields and control regioselectivity.

Copper Catalysis: Copper catalysts have been utilized in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a wide range of pyrazole derivatives. organic-chemistry.org Copper-catalyzed oxidative coupling reactions have also been developed for the synthesis of 1,2,4-triazole (B32235) derivatives, which involves sequential N-C and N-N bond formation. researchgate.net

Nickel Catalysis: Heterogeneous nickel-based catalysts have been successfully used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com This method is environmentally friendly and allows for catalyst reuse. mdpi.com

Rhodium and Ruthenium Catalysis: Rhodium catalysts have been used for the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed ring-opening of 2H-azirines with hydrazones offers a route to polysubstituted pyrazoles. organic-chemistry.org

Iron Catalysis: An iron-catalyzed method allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Visible Light Photoredox Catalysis: This method enables the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under mild conditions using air as the terminal oxidant. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgacs.org

The application of microwave irradiation has been reported for various pyrazole syntheses. For instance, a solvent-free, microwave-assisted synthesis of tetra-substituted pyrazoles from aryl hydrazines and 3-substituted-pentane-2,4-diones has been developed. rsc.org Microwave heating has also been employed in the synthesis of sugar-based pyrazole derivatives and 8-nitroquinoline (B147351) derivatives containing a pyrazole moiety. rsc.orgrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidin-4-ones has been achieved through microwave-assisted one-pot reactions. nih.gov Studies have shown that microwave-assisted synthesis of pyrazole and oxadiazole hybrids significantly reduces reaction times from hours to minutes and improves product yields. nih.gov

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers enhanced control over reaction parameters, improved safety, and efficient scalability, making it an attractive alternative to traditional batch processes for synthesizing pyrazoles. mdpi.comnih.gov

Continuous-flow processes have been established for the synthesis of pyrazole derivatives with good to very good yields and excellent regioselectivities. mdpi.com A two-step flow synthesis of pyrazoles from acetophenones has been developed, involving the formation of an intermediate enaminone followed by condensation with hydrazine. galchimia.com Furthermore, a multi-step flow chemistry approach has been presented for the synthesis of 3,5-disubstituted pyrazoles via sequential copper-mediated alkyne homocoupling and hydroamination. rsc.org A modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has also been developed, allowing for rapid diversification of the pyrazole core. nih.gov

Oxidation-Induced N-N Bond Coupling Strategies

A novel approach to pyrazole synthesis involves the formation of the N-N bond in the final step through oxidation-induced coupling, avoiding the use of potentially hazardous hydrazine reagents. researchgate.net

This strategy has been demonstrated through the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov The key step is the 2-electron oxidation-induced N-N coupling on a diazatitanacyclohexadiene intermediate. researchgate.net Mechanistic studies have shown that this process is a sequential two-electron ligand-centered oxidation on a single metal complex. nih.gov The choice of oxidant, such as TEMPO or Fc+ salts, and the presence of coordinating anions can influence the reaction mechanism. nih.govrsc.org This method provides a modular route to multisubstituted pyrazoles. nih.gov

Protecting Group Chemistry in Multi-Step Syntheses

In the multi-step synthesis of highly substituted pyrazoles, such as this compound, the use of protecting groups is a critical strategy to ensure regioselectivity and prevent undesirable side reactions. Functional groups that are highly reactive, particularly towards electrophiles, must often be temporarily masked to direct subsequent reactions to the desired position on the pyrazole ring. This is especially pertinent when introducing strong electron-withdrawing groups like the nitro group via electrophilic aromatic substitution.

A common scenario requiring such protection involves the synthesis from an amino-substituted pyrazole precursor. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in aromatic systems. ucalgary.ca However, its high reactivity can lead to issues such as polysubstitution and oxidation under harsh reaction conditions, for instance, during nitration. ucalgary.ca Furthermore, the basic nature of the amino group makes it susceptible to protonation in the acidic media typically used for nitration (e.g., a mix of nitric and sulfuric acids), which would form an ammonium (B1175870) salt. This deactivates the ring and alters its directing effects.

To circumvent these problems, the amino group can be protected. A widely used method is the conversion of the amine to an amide, for example, an acetamide, through acylation. ucalgary.ca This strategy serves two primary purposes:

Moderating Reactivity : The acetyl group reduces the activating effect of the amino group because the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This prevents over-reaction, such as poly-nitration. ucalgary.ca

Ensuring Regioselectivity : By moderating the activating effect, the protected group can help direct incoming electrophiles to specific positions with greater control. For pyrazole systems, electrophilic substitution typically occurs at the C-4 position, which is the most nucleophilic site. nih.gov

A representative synthetic sequence involving the protection-functionalization-deprotection of an aminopyrazole precursor is outlined below:

Protection Step : A starting material, such as 5-amino-1-methyl-1H-pyrazole, is treated with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base. This converts the highly reactive amino group into a more stable N-acetyl amide.

Electrophilic Substitution (Nitration/Chlorination) : The N-acetylated pyrazole is then subjected to sequential electrophilic substitution. Nitration, using a nitrating agent, introduces the nitro group at the C-4 position. Subsequent chlorination would install the chloro group. The order of these steps is crucial for the final substitution pattern.

Deprotection Step : Once the desired substitutions on the pyrazole ring are complete, the protecting acetyl group is removed to unmask the amino group. This is typically achieved through hydrolysis under acidic or basic conditions, such as refluxing with aqueous hydrochloric acid or sodium hydroxide. commonorganicchemistry.com This step regenerates the amine, yielding a functionalized aminopyrazole which can be a precursor to the final target compound.

The trifluoroacetyl group is another protecting group utilized in the synthesis of energetic compounds, valued for its stability under nitration conditions and its subsequent removal under mild solvolysis conditions. researchgate.net The choice of protecting group is dictated by its stability towards the conditions of the subsequent reaction steps and the ease of its removal without affecting the newly introduced functional groups.

The following interactive table summarizes common protecting groups used for amines in the context of pyrazole synthesis.

| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Stability & Notes |

|---|---|---|---|---|

| Acetyl (Ac) | Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O) | Base (e.g., TEA, Pyridine) in a solvent like DCM or THF. commonorganicchemistry.com | Acidic (e.g., aq. HCl, reflux) or Basic (e.g., aq. NaOH, reflux). commonorganicchemistry.com | Moderates the activating nature of the amine; stable to many nitrating and chlorinating conditions. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild base (e.g., NaHCO₃, TEA) in a solvent like THF or Dioxane. | Strong acid (e.g., Trifluoroacetic acid (TFA) in DCM). | Common in peptide chemistry; removed under acidic conditions which might be too harsh for some substrates. |

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride ((CF₃CO)₂O) | Pyridine or other non-nucleophilic base. | Mild solvolysis (e.g., NaOAc in EtOH). researchgate.net | Highly stable to strong nitrating/nitrolysis conditions used in the synthesis of energetic materials. researchgate.net |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl | Base (e.g., NaH) in a solvent like DMF. | Fluoride source (e.g., TBAF) or Lewis/protic acids. | Used to enable regioselective C-H arylation and subsequent N-alkylation by transposition between pyrazole nitrogens. nih.gov |

This strategic use of protecting groups is indispensable for achieving complex substitution patterns on the pyrazole core, enabling the synthesis of specifically functionalized molecules like this compound and its key precursors.

Chemical Reactivity and Transformation Studies of 4 Chloro 1 Methyl 5 Nitro 1h Pyrazole

Reactivity Profile of the Nitro Functional Group

The nitro group at the C5 position is a dominant feature of the molecule, profoundly influencing its chemical properties and serving as a key site for synthetic transformations.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion is a critical step in the synthesis of various pyrazole-based compounds, as the resulting amino group can be further functionalized. The reduction of 4-chloro-1-methyl-5-nitro-1H-pyrazole yields 4-chloro-1-methyl-1H-pyrazol-5-amine. This transformation can be achieved through several established methods. masterorganicchemistry.com

Commonly employed reduction strategies include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, offers a clean and efficient method for this reduction. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are robust and widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.com A particularly effective method for reducing nitropyrazoles involves the use of iron powder with hydrazine (B178648) hydrate. rsc.org

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Catalyst/Metal | Solvent | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | H₂ gas (1-50 atm), Room Temperature to 80 °C |

| Metal-Acid Reduction | Fe, Sn, Zn | HCl, Acetic Acid | Aqueous or alcoholic solutions, Reflux |

The resulting 4-chloro-1-methyl-1H-pyrazol-5-amine is a valuable synthetic intermediate. The newly formed amino group is nucleophilic and can participate in a wide range of subsequent reactions, including diazotization, acylation, and alkylation, providing a gateway to a diverse array of more complex pyrazole (B372694) derivatives.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-R). svedbergopen.comquora.com This strong deactivating nature significantly reduces the electron density of the pyrazole ring. nih.gov The resonance effect delocalizes the π-electrons of the ring onto the oxygen atoms of the nitro group, while the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring inductively.

This pronounced electron withdrawal has several key consequences for the reactivity of this compound:

Deactivation towards Electrophilic Aromatic Substitution: The pyrazole ring is rendered highly electron-deficient, making it significantly less susceptible to attack by electrophiles. nih.gov Reactions that typically proceed on aromatic rings, such as nitration or Friedel-Crafts alkylation, would be extremely difficult to perform on this substrate.

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro group, in concert with the chloro substituent, makes the carbon atoms of the pyrazole ring more electrophilic. smolecule.com This is particularly true for the C4 position bearing the chloro group, which is activated towards nucleophilic attack (see section 3.2.1).

The electronic impact of substituents can be quantified using Hammett substituent constants (σ). wikipedia.org The nitro group has large, positive σ values (e.g., σₚ = +0.78), indicating its strong electron-withdrawing capability. oup.comviu.ca This effect is crucial in directing the molecule's reactivity, favoring reactions with nucleophiles over those with electrophiles.

Transformations Involving the Chloro Substituent

The chloro group at the C4 position is another key reactive site, primarily participating in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The chloro group on the electron-deficient pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is significantly facilitated by the presence of the adjacent electron-withdrawing nitro group at C5, which stabilizes the negative charge in the intermediate Meisenheimer complex.

A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse 4-substituted pyrazole derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with various primary or secondary amines would yield the corresponding 4-amino-1-methyl-5-nitro-1H-pyrazoles. Similarly, treatment with sodium methoxide (B1231860) would produce 4-methoxy-1-methyl-5-nitro-1H-pyrazole. These reactions typically proceed under basic conditions, often with heating, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloropyrazoles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH | 4-(Dialkyl/Alkyl/Aryl)amino-pyrazole |

| Alkoxide | RONa | 4-Alkoxy-pyrazole |

| Thiolate | RSNa | 4-(Alkyl/Aryl)thio-pyrazole |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to halopyrazoles. mit.edursc.org Although chloroarenes are generally less reactive than their bromo or iodo counterparts, suitable catalytic systems can promote the reaction of this compound with various coupling partners. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazole with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. rsc.orgnih.govresearchgate.netmdpi.com This method is highly versatile for forming biaryl structures.

Sonogashira Coupling: The Sonogashira reaction couples the chloropyrazole with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. quora.comorganic-chemistry.orgnih.govresearchgate.net This provides a direct route to 4-alkynyl pyrazole derivatives.

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the chloropyrazole and an alkene. organic-chemistry.orgclockss.orgnih.govfrontiersin.org The reaction is catalyzed by a palladium complex and requires a base.

The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent. Modern catalytic systems, often employing bulky electron-rich phosphine (B1218219) ligands, have been developed to improve the efficiency of cross-coupling with less reactive aryl chlorides. mit.edu

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI (co-catalyst), Et₃N, DIPA |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃, NaOAc |

Reactivity of the Pyrazole Heterocyclic Ring System

The inherent aromaticity of the pyrazole ring is significantly modulated by its substituents. In this compound, the ring is heavily deactivated by the two potent electron-withdrawing groups. imperial.ac.uk Consequently, the pyrazole ring itself is generally unreactive towards electrophilic attack.

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur at the only available C3 position. The severe deactivation of the ring makes the activation energy for the formation of the cationic Wheland intermediate prohibitively high.

Conversely, the electron-deficient character of the ring could, in principle, make it susceptible to attack by very strong nucleophiles or direct deprotonation at the C3 position by a strong organometallic base (metalation). However, such reactions would have to compete with the more facile SNAr reaction at the C4 position. Any potential reaction at the C3 position would require carefully chosen reagents and conditions to overcome the kinetic preference for substitution at the chloro-bearing carbon.

Electrophilic Aromatic Substitution (EAS) at the Pyrazole Core

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). rrbdavc.org However, the reactivity and regioselectivity of such reactions are significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the pyrazole core is substituted with a methyl group at the N1 position, a chloro group at C4, and a nitro group at C5.

The methyl group at N1 is an activating group, while the chloro group at C4 is a deactivating but ortho-para directing substituent. Conversely, the nitro group at C5 is a strongly deactivating and meta-directing group. The combined effect of these substituents renders the pyrazole ring in this compound generally deactivated towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.commsu.edu For this compound, forcing conditions would likely be required for any further electrophilic substitution to occur. For instance, nitration of a substituted pyrazole, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, with fuming nitric acid leads to the introduction of a nitro group at the C4 position. nih.gov

| Substituent | Position | Effect on EAS | Directing Influence |

| Methyl | N1 | Activating | - |

| Chloro | C4 | Deactivating | Ortho, Para |

| Nitro | C5 | Strongly Deactivating | Meta |

Nucleophilic Additions and Substitutions on the Ring System

The electron-deficient nature of the pyrazole ring in this compound, due to the presence of the electron-withdrawing nitro and chloro groups, makes it a candidate for nucleophilic additions and substitutions. The chlorine atom at the C4 position can potentially be displaced by a nucleophile.

Nucleophilic substitution reactions on pyrazole rings are known to occur, particularly when the ring is substituted with electron-withdrawing groups. For example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the displacement of the chlorine atom by the azido (B1232118) group. nih.gov This suggests that the chlorine atom in this compound could also be susceptible to nucleophilic attack.

The nitro group at C5 further enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attack. Reactions of 1,4-dinitropyrazoles with arylhydrazines have been reported to proceed via nucleophilic attack at the C3 and C5 positions of the pyrazole ring. researchgate.net

| Potential Reaction Site | Type of Reaction | Influencing Factors |

| C4-Chloro | Nucleophilic Substitution | Electron-withdrawing nature of the nitro group |

| Pyrazole Ring | Nucleophilic Addition | Overall electron deficiency of the ring |

Ring-Opening and Rearrangement Reactions (e.g., ANRORC Mechanism)

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by ring opening to form an intermediate, and subsequent ring closure to yield the final product. The ANRORC mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net

Given the structural similarities, it is plausible that this compound could undergo similar ring-opening and rearrangement reactions under specific conditions with potent nucleophiles. The presence of the nitro group, a good electron-withdrawing group, can stabilize the intermediate formed after the initial nucleophilic attack, thereby facilitating the ring-opening step.

Studies on pyrimidine (B1678525) systems have shown that they are susceptible to nucleophilic attack, which can lead to ring opening and closure, following the ANRORC sequence. rrbdavc.org While specific studies on this compound are not prevalent, the general principles of heterocyclic reactivity suggest that such transformations are possible.

Acid-Base Properties and Tautomeric Equilibria in Substituted Pyrazoles

N-unsubstituted pyrazoles are amphoteric, capable of acting as both acids and bases. nih.govencyclopedia.pub The pyrrole-like NH group can donate a proton, while the pyridine-like nitrogen can accept a proton. nih.govencyclopedia.pub However, in this compound, the nitrogen at the N1 position is substituted with a methyl group, which precludes the possibility of annular tautomerism that is characteristic of N-unsubstituted pyrazoles.

The basicity of the pyrazole ring is influenced by the substituents. Electron-withdrawing groups, such as the chloro and nitro groups present in this molecule, decrease the basicity of the pyridine-like nitrogen atom (N2). Conversely, electron-donating groups would increase its basicity. Therefore, this compound is expected to be a weak base.

Investigation of Proton Exchange Mechanisms

Proton exchange in N-substituted pyrazoles like this compound would involve the protonation of the N2 atom. Theoretical studies on proton transfer reactions in substituted pyrazoles have shown that the energy barrier for intermolecular proton exchange is significantly lower than for intramolecular processes. nih.gov These studies often utilize computational methods like Density Functional Theory (DFT) to model the proton transfer mechanisms. ias.ac.in

The proton exchange can be assisted by solvent molecules, such as water or ammonia, which can lower the activation energy barriers through the formation of hydrogen-bonded intermediates. ias.ac.inias.ac.in The rate of proton exchange would be dependent on the pKa of the conjugate acid and the nature of the solvent.

Solvent and Temperature Effects on Tautomerism

As previously mentioned, annular tautomerism is not possible for this compound due to the N1-methyl substitution. In N-unsubstituted pyrazoles, solvent and temperature can significantly influence the position of the tautomeric equilibrium. nih.gov For instance, polar solvents can stabilize one tautomer over another through hydrogen bonding. mdpi.com

While tautomerism is not a factor for this specific compound, solvent and temperature can still affect its chemical properties and reactivity. For example, the solubility of the compound and the rates of its reactions will be dependent on these parameters. NMR spectroscopy is a powerful tool to study the effects of solvent and temperature on the behavior of molecules in solution. nih.gov

Redox Chemistry and Electrochemical Properties (if applicable to the nitro group)

The nitro group in this compound is electrochemically active and can undergo reduction. The redox chemistry of nitro compounds is of significant interest due to its relevance in various biological and chemical processes. uchile.cl Electrochemical techniques, such as cyclic voltammetry, can be used to study the reduction of the nitro group.

The reduction of a nitro group typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a nitro radical anion. uchile.cl The stability of this radical anion depends on the molecular structure and the reaction medium. In subsequent steps, the nitro radical anion can be further reduced to a nitroso and then a hydroxylamino group, and finally to an amino group.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

Rational Design and Synthesis of Analogs

The rational design and synthesis of analogs of 4-chloro-1-methyl-5-nitro-1H-pyrazole focus on strategically modifying its key functional groups to explore and modulate its chemical reactivity. These modifications target the nitro group, the chloro substituent, and the N-methyl group, each offering unique opportunities for structural diversification.

Modifications of the Nitro Group (e.g., reduction, substitution)

The nitro group on the pyrazole (B372694) ring is a strong electron-withdrawing group that significantly influences the ring's reactivity. Its modification is a key smolecule.com strategy for creating analogs with different electronic properties.

Reduction to Amino Group: One of the most common transformations is the reduction of the nitro group to an amino group. This conversion dramatically alters the electronic nature of the pyrazole ring, turning an electron-poor system into an electron-rich one. The resulting amino-pyrazole can serve as a precursor for a wide range of further derivatizations, such as acylation, alkylation, and diazotization reactions, leading to the synthesis of amides, secondary/tertiary amines, and various other heterocyclic systems.

Nucleophilic Substitution: In certain highly activated pyrazole systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is partic uni-muenchen.denih.govularly noted in di- and trinitropyrazoles, where the electron-withdrawing effects of multiple nitro groups make the carbon atom to which they are attached highly electrophilic. The regioselectivity of t uni-muenchen.dehis substitution often depends on the substituent at the N1 position.

Substitutionuni-muenchen.des at the Chloro Position for Diverse Functionalization

The chlorine atom at the C4 position is a primary site for nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effect of the adjacent nitro group. This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone of derivatization strategies for this scaffold.

The reaction involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the displacement of the chloride ion. A variety of nucleophiles can be employed, leading to a diverse library of compounds.

N-Nucleophiles: Primary and secondary amines react readily to form 4-amino-1-methyl-5-nitro-1H-pyrazole derivatives. The use of different amines (aliphatic, aromatic, heterocyclic) allows for fine-tuning of the molecule's steric and electronic properties.

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages, yielding 4-alkoxy- or 4-aryloxy-1-methyl-5-nitro-1H-pyrazoles.

S-Nucleophiles: Thiolates react to form thioether derivatives, which can be further oxidized to sulfoxides or sulfones, adding more functional diversity.

Studies on related halonitropyrazole systems have shown that these substitution reactions can be influenced by factors such as the solvent, temperature, and the presence of catalysts like copper salts.

Alterationsosti.govat the N-Methyl Group

Synthesis of N-Alkyl/Aryl Analogs: Instead of methylation, different alkyl or aryl groups can be introduced at the N1 position during the initial synthesis of the pyrazole ring. This is typically achieved by using substituted hydrazines in the cyclocondensation reaction that forms the pyrazole core. The choice of the N1-subs nih.govnih.govtituent can influence the regioselectivity of subsequent reactions on the pyrazole ring.

Demethylation and Re-f uni-muenchen.deunctionalization: While challenging, N-demethylation can be achieved under specific conditions, yielding the N-unsubstituted pyrazole. This "NH-pyrazole" provides a reactive site for introducing a new variety of functional groups via N-alkylation or N-acylation, further expanding the accessible chemical space. The selective N-alkylation of pyrazoles can be a challenge due to the presence of two reactive nitrogen atoms, often leading to mixtures of regioisomers. However, methods using st acs.orgerically bulky reagents have been developed to improve regioselectivity.

Systematic Evalacs.orgresearcher.lifeuation of Substituent Effects on Chemical Reactivity

The systematic evaluation of how different substituents affect the chemical reactivity of the this compound scaffold is essential for building robust structure-reactivity relationships (SRRs). Such studies involve synthesizing a series of analogs where one substituent is varied while the others are kept constant and then measuring the impact on a specific chemical property or reaction rate.

The electronic properties of substituents are a key determinant of reactivity. Electron-withdrawing grou mdpi.comps (EWGs) and electron-donating groups (EDGs) at different positions on the pyrazole ring can significantly alter the electron density distribution. For instance, the presenc mdpi.come of the nitro group (a strong EWG) at the C5 position makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack.

A study on isomeric 1-me nih.govthyl-nitropyrazole-4-carbonitriles demonstrated that the position of the nitro group has a profound impact on its reactivity in nucleophilic substitution reactions. The nitro group at position 5 was found to be significantly more reactive than one at position 3, highlighting the subtle interplay of substituent positioning and electronic effects within the pyrazole ring.

The following table summarizes the expected qualitative effects of substituent modifications on the reactivity at the C4-chloro position:

| Modification Site | Substituent Change | Expected Effect on Nucleophilic Substitution at C4 |

| C5-Nitro Group | Reduction to -NH₂ | Decrease in reactivity |

| Substitution with a weaker EWG | Decrease in reactivity | |

| N1-Methyl Group | Replacement with a larger alkyl group | Minor steric hindrance, slight decrease in reactivity |

| Replacement with an EWG (e.g., -CF₃) | Increase in reactivity | |

| Replacement with an EDG (e.g., -OCH₃) | Decrease in reactivity |

This table presents generalized trends. Actual reactivity can be influenced by a combination of electronic, steric, and solvent effects.

Combinatorial Chemistry Approaches for Pyrazole Library Generation

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of related compounds from a common scaffold, such as this compound. This high-throughput appr mdpi.comoach is invaluable for exploring chemical diversity and for screening for desired properties in fields like materials science and drug discovery.

The reactivity of the ch nih.govloro group at the C4 position is particularly well-suited for combinatorial synthesis. A "split-and-pool" or parallel synthesis strategy can be employed where the pyrazole scaffold is reacted with a diverse set of nucleophiles (e.g., a library of amines, alcohols, or thiols).

A typical workflow for mdpi.com generating a pyrazole library would involve:

Scaffold Preparation: Synthesis of the starting material, this compound.

Parallel Reaction: The scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).

Building Block Addition: A different nucleophile (building block) from a pre-selected library is added to each vessel.

Reaction and Work-up: The reactions are allowed to proceed, often under standardized conditions. Automated or simplified purification methods are then used to isolate the products.

Characterization and Screening: The resulting library of diverse pyrazole derivatives is then characterized, and the compounds are screened for specific properties.

This approach allows for the efficient synthesis of thousands of distinct compounds, enabling a broad exploration of the structure-reactivity landscape around the this compound core.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For 4-chloro-1-methyl-5-nitro-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals and confirm the substitution pattern on the pyrazole (B372694) ring.

Based on analyses of related substituted pyrazoles, the expected chemical shifts for this compound can be predicted. researchgate.netresearchgate.net The pyrazole ring contains a single proton at the C3 position, while the methyl group is attached to the N1 nitrogen. The ¹H NMR spectrum would be expected to show two singlets: one for the N-methyl protons and one for the H3 proton of the pyrazole ring. The ¹³C NMR spectrum would display signals for the three pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.

| Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 | C5, C(N1) |

| H3 | ~7.5 - 8.5 | - | C4, C5 |

| C3 | - | ~135 - 145 | - |

| C4 | - | ~110 - 120 | - |

| C5 | - | ~140 - 150 | - |

Multi-dimensional NMR experiments are critical for confirming the connectivity of the molecule. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): As there is only one proton on the pyrazole ring, a ¹H-¹H COSY spectrum would not show any correlations within the ring system but would be useful to confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link the proton signal to its directly attached carbon. A cross-peak would be observed between the signal for the H3 proton and the C3 carbon, confirming their direct bond.

A correlation between the N-methyl protons and the C5 carbon.

Correlations from the H3 proton to the C4 and C5 carbons. These correlations would confirm the relative positions of the substituents on the pyrazole ring.

Solid-state NMR (ssNMR), often using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), provides information about the molecule's structure, conformation, and intermolecular interactions in the solid phase. acs.orgnih.gov For pyrazole derivatives, ssNMR has been used to study tautomerism, hydrogen bonding, and polymorphism. acs.orgresearchgate.net An ssNMR study of this compound could reveal differences in chemical shifts compared to the solution state, indicating specific packing arrangements or intermolecular interactions in the crystal lattice. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra for this compound are expected to show distinct bands corresponding to the nitro, C-Cl, and pyrazole ring moieties. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1570 | IR (Strong) |

| NO₂ | Symmetric Stretch | 1340 - 1380 | IR (Strong) |

| C=N / C=C (Pyrazole Ring) | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-H (Methyl) | Stretching | 2900 - 3000 | IR, Raman |

| C-Cl | Stretching | 700 - 850 | IR (Strong) |

The IR spectrum of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, showed characteristic absorption bands for the nitro group at 1,508 and 1,345 cm⁻¹. mdpi.com Similar strong absorptions are expected for the title compound. Low-frequency Raman spectroscopy could also provide insights into collective vibrational modes and weak intermolecular interactions within the crystal structure. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion. For this compound, the molecular formula is C₄H₄ClN₃O₂. HRMS would be able to confirm this composition by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

Molecular Formula: C₄H₄ClN₃O₂

Monoisotopic Mass: 160.9992 Da

The fragmentation pattern in mass spectrometry provides a fingerprint that is characteristic of the molecule's structure. For nitroaromatic compounds like nitropyrazoles, common fragmentation pathways involve the loss of the nitro group or its components. researchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: The most common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) to form a [M-NO₂]⁺ ion.

Loss of nitric oxide: Loss of NO (30 Da) can also occur, leading to a [M-NO]⁺ fragment.

Subsequent Fragmentations: Following the initial loss, the pyrazole ring can fragment further. Common subsequent losses include the expulsion of a methyl radical (•CH₃, 15 Da), hydrogen cyanide (HCN, 27 Da), or dinitrogen (N₂, 28 Da). The presence of the chlorine atom would be evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) for any chlorine-containing fragments.

| Proposed Fragment | Formula | m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | [C₄H₄ClN₃O₂]⁺ | 161 | Molecular Ion |

| [M-NO]⁺ | [C₄H₄ClN₂O]⁺ | 131 | Loss of nitric oxide |

| [M-NO₂]⁺ | [C₄H₄ClN₂]⁺ | 115 | Loss of nitro group |

| [M-NO₂-HCN]⁺ | [C₃H₃ClN]⁺ | 88 | Loss of NO₂ and HCN |

The study of fragmentation patterns in related compounds like 1-methyl-4-nitropyrazole and 1-methyl-5-nitropyrazole (B1614818) confirms that the position of the nitro group significantly influences the fragmentation pathways, providing a basis for distinguishing between isomers. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology would provide invaluable insights into the molecular architecture of this compound. However, to date, no public crystallographic data appears to be available for this specific compound. The subsequent sections detail the kind of information that would be obtained from such an analysis.

Determination of Crystal Packing and Intermolecular Interactions

A comprehensive X-ray crystallographic study would reveal the crystal packing of this compound, which is the arrangement of molecules in the crystal lattice. This analysis would also identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the stability and physical properties of the solid-state material. In related pyrazole structures, various intermolecular interactions have been observed, often involving the nitrogen atoms of the pyrazole ring and any substituents.

Conformational Analysis and Dihedral Angle Investigations

Conformational analysis through X-ray crystallography would provide precise measurements of bond lengths, bond angles, and dihedral angles within the this compound molecule. Of particular interest would be the dihedral angle between the pyrazole ring and the nitro group, which would indicate the degree of planarity of the molecule. This information is crucial for understanding the molecule's electronic properties and steric hindrance.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A polymorphism study of this compound would involve crystallizing the compound under various conditions to identify if different crystalline forms can be obtained. Each polymorph would have distinct physical properties, and their characterization is vital in fields such as pharmaceuticals and materials science. There are currently no published polymorphism studies for this compound.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), which are used to study chiral molecules. As this compound itself is not chiral, this analysis would only be applicable to chiral derivatives of the compound. Should such derivatives be synthesized, chiroptical spectroscopy would be instrumental in determining their absolute configuration and studying their conformational preferences in solution. At present, there is no information available on the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Chemistry Investigations

Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, transition states, and activation energies. catalysis.blog For a molecule like 4-chloro-1-methyl-5-nitro-1H-pyrazole, theoretical studies could investigate various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the chloro- or nitro-substituted positions.

By modeling the approach of a nucleophile, chemists can calculate the energy profile of the reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The difference in energy is the activation energy (ΔG++), which is a key determinant of the reaction rate. nih.gov For instance, computational studies on cycloaddition reactions involving related heterocycles have successfully identified the preferred regio- and stereochemical outcomes by comparing the activation energies of different possible pathways. mdpi.com Such an analysis for this compound could predict whether substitution is more likely to occur at the C4 (chloro) or C5 (nitro) position and how the methyl group at N1 influences the regioselectivity.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. eurasianjournals.comuomustansiriyah.edu.iq MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior in different environments, such as in solution or in a crystal lattice. researchgate.netnih.gov

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the nitro group relative to the pyrazole (B372694) ring. Although the pyrazole ring itself is rigid, the orientation of its substituents can fluctuate. MD can also be used to study how the molecule interacts with solvent molecules, revealing information about its solubility and the structure of its solvation shell. researchgate.net Furthermore, simulations of multiple molecules can shed light on intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the compound's properties in the condensed phase (liquid or solid). mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ej-chem.org The "structure" is represented by calculated molecular descriptors, which can include electronic, steric, and hydrophobic parameters.

For a class of compounds including this compound, a QSAR study could be developed to predict their reactivity in a specific reaction, for example, towards a common nucleophile. nih.gov A series of related pyrazole derivatives would be synthesized or modeled, and their reaction rates measured or calculated. Then, various molecular descriptors (e.g., HOMO/LUMO energies, Mulliken charges on specific atoms, dipole moment, molecular volume) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a selection of these descriptors with the observed reactivity. nih.govacs.org A successful QSAR model can then be used to predict the reactivity of new, unsynthesized pyrazole derivatives, guiding the design of molecules with desired reactivity profiles. imaging.org

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311+G(d,p)), is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. jst.go.jpimist.ma These shielding tensors can then be converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netyoutube.com For this compound, these calculations would predict the 1H, 13C, and 15N chemical shifts. Comparing the predicted spectrum to an experimental one can confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.netnih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. tandfonline.com The predicted vibrational spectrum for this compound would show characteristic peaks for C-H, C-N, C=C, and N=O stretching and bending modes, as well as vibrations involving the C-Cl bond, aiding in the interpretation of experimental spectra.

Analysis of Molecular Electrostatic Potential (MEP) and Natural Bond Orbitals (NBO) for this compound

Computational and theoretical chemistry provide powerful tools for understanding the electronic structure, reactivity, and intermolecular interactions of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses offer significant insights into its chemical behavior.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's charge distribution and is used to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

In the case of substituted nitropyrazoles, the MEP analysis typically reveals that the negative electrostatic potential is concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential are generally found near the hydrogen atoms and around the pyrazole ring itself, suggesting susceptibility to nucleophilic attack. nih.gov For similar chlorinated pyrazole systems, the chlorine atom can also influence the electrostatic potential distribution. nih.gov

The MEP surface provides a visual representation of the charge distribution, which is crucial for understanding how the molecule will interact with other chemical species. The distinct positive and negative regions on the molecular surface of pyrazole derivatives are key to their biological and chemical activities.

Natural Bond Orbitals (NBO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, which are indicative of hyperconjugative effects.

For pyrazole derivatives, NBO analysis has been used to understand the electronic delocalization and stability. nih.gov Key interactions often involve the lone pair electrons on the nitrogen and oxygen atoms acting as donors, and the antibonding orbitals of adjacent bonds acting as acceptors. For instance, significant stabilization energies are often observed for interactions between the lone pairs of the nitro group's oxygen atoms and the antibonding orbitals of the nitrogen-oxygen bonds, as well as interactions involving the pyrazole ring's π-system.

Applications in Advanced Organic Synthesis and Materials Science Non Biological

Role as Key Building Blocks for Complex Heterocyclic Systems

Pyrazole (B372694) derivatives are recognized as important scaffolds in the synthesis of various heterocyclic systems. nih.govscirp.org The presence of multiple reactive sites in 4-chloro-1-methyl-5-nitro-1H-pyrazole allows for its elaboration into more complex molecular structures. The chloro and nitro groups, in particular, serve as versatile handles for introducing further chemical diversity.

Researchers have utilized this compound as a starting material to construct fused heterocyclic systems. For instance, the reactivity of the chloro substituent allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of new rings. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form bicyclic systems like pyrazolo-pyridines or pyrazolo-pyrimidines. These complex heterocyclic systems are of interest in materials science for their unique electronic and photophysical properties.

Precursor Chemistry in Multi-Step Organic Transformations

The strategic placement of functional groups on the pyrazole ring makes this compound an ideal precursor in multi-step organic syntheses. youtube.com The differential reactivity of the chloro and nitro groups allows for selective transformations, providing a controlled pathway to complex target molecules.

A common synthetic strategy involves the initial modification of the more labile chloro group through substitution reactions. Subsequently, the nitro group can be transformed into other functionalities, such as amines, which can then undergo further reactions like diazotization or condensation. This stepwise approach enables the construction of highly substituted pyrazole derivatives with precise control over the final molecular architecture. These derivatives serve as key intermediates in the synthesis of dyes, polymers, and other functional organic materials.

Utilization in the Synthesis of Ligands for Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole-containing compounds valuable ligands in coordination chemistry. researchgate.net this compound serves as a foundational molecule for the design and synthesis of a variety of pyrazole-based ligands.

Design and Synthesis of Pyrazole-Based Ligands

The synthesis of ligands from this compound often involves the substitution of the chloro group with a coordinating moiety or the transformation of the nitro group into a functionality capable of binding to a metal center. For example, reaction with amines or thiols can introduce new donor atoms, leading to the formation of bidentate or tridentate ligands.

The electronic properties of the resulting ligands can be fine-tuned by the choice of substituents. The electron-withdrawing nature of the nitro group influences the electron density on the pyrazole ring and, consequently, the coordinating ability of the nitrogen atoms. This allows for the rational design of ligands with specific electronic and steric properties tailored for particular metal ions and catalytic applications.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes incorporating pyrazole-based ligands derived from this compound have shown promise in various catalytic transformations. nih.gov The steric and electronic environment around the metal center, dictated by the ligand structure, plays a crucial role in the catalytic activity and selectivity.

For instance, palladium complexes bearing pyrazole-derived phosphine (B1218219) ligands have been investigated for their efficacy in cross-coupling reactions. The pyrazole moiety can influence the stability and reactivity of the catalytic species. Similarly, copper and iron complexes with pyrazole-based ligands have been explored as catalysts for oxidation reactions, such as the epoxidation of alkenes and the oxidation of alcohols. The pyrazole ligand can modulate the redox potential of the metal center, thereby influencing the catalytic cycle.

Inclusion in Energetic Materials Research

Nitrated pyrazoles are a significant class of energetic materials due to their high nitrogen content and heats of formation. nih.gov The synthesis of energetic materials based on the this compound scaffold involves the introduction of additional energetic functionalities, known as "energetic groups."

Potential in Polymer Science and Materials Development

The functional groups present in this compound offer opportunities for its incorporation into polymeric structures. The chloro group can be utilized as a site for polymerization through substitution reactions, leading to the formation of pyrazole-containing polymers. The nitro group can also be chemically modified to introduce polymerizable functionalities.

These pyrazole-based polymers are of interest for their potential applications in various material science domains. The heterocyclic pyrazole unit can impart desirable properties to the polymer, such as thermal stability, specific optical properties, or metal-coordinating capabilities. For example, polymers containing pyrazole moieties can be used as ligands to create polymeric metal complexes, which may have applications in catalysis or as functional materials with unique magnetic or electronic properties.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. chemrxiv.orgnih.gov In the context of pyrazole chemistry, these technologies offer the potential to dramatically accelerate the discovery of new derivatives with desired properties. thieme-connect.com ML algorithms can be trained on large datasets of known pyrazole compounds and their associated properties to build robust Quantitative Structure-Property Relationship (QSPR) models. gsconlinepress.com These models can predict various characteristics, such as reactivity, solubility, or biological activity, for novel or hypothetical pyrazole structures, thereby guiding synthetic efforts toward the most promising candidates. thieme-connect.com

For instance, AI can be employed to predict reaction outcomes and optimize synthetic routes, reducing the number of trial-and-error experiments needed. nih.gov This data-driven approach can lead to more efficient and cost-effective discovery cycles for complex pyrazole-based molecules. chemrxiv.org

Sustainable and Green Chemistry Principles in Pyrazole Synthesis

There is a significant and growing emphasis on developing environmentally benign synthetic methods for pyrazole derivatives. eurjchem.comgenescells.runih.gov Green chemistry principles focus on minimizing waste, avoiding hazardous reagents, using renewable resources, and improving energy efficiency. eurjchem.com For pyrazole synthesis, this includes the use of greener solvents like water or ionic liquids, the development of catalyst-free reactions, or the application of alternative energy sources such as microwave irradiation to reduce reaction times and energy consumption. eurjchem.comgenescells.ru

Recent advancements have highlighted multicomponent reactions in aqueous media and the use of recyclable catalysts as effective strategies for the eco-friendly synthesis of pyrazole scaffolds. eurjchem.com These methods are not only better for the environment but are also often more atom-economical and operationally simpler than traditional synthetic routes. genescells.ru

Automated and High-Throughput Experimentation in Pyrazole Discovery

Automated and high-throughput experimentation (HTE) platforms are transforming the process of chemical discovery by allowing for the rapid synthesis and screening of large libraries of compounds in parallel. nih.govresearchgate.net This technology is particularly valuable in pyrazole chemistry for exploring vast chemical spaces to identify derivatives with specific biological activities or material properties. nih.gov

By miniaturizing reactions in well-plate formats, HTE significantly reduces the consumption of reagents and solvents, which aligns with green chemistry principles. researchgate.net The combination of automated synthesis with high-throughput screening enables researchers to quickly evaluate structure-activity relationships (SAR) within a series of pyrazole analogues, accelerating the hit-to-lead optimization process in drug discovery. researchgate.net

Computational Design and Virtual Screening of Novel Pyrazole Architectures

Computational chemistry has become an indispensable tool for designing and evaluating new pyrazole derivatives before their physical synthesis. Techniques like molecular docking and virtual screening allow researchers to assess the potential of thousands of pyrazole-based structures to interact with a specific biological target, such as a protein or enzyme. gsconlinepress.com

High-throughput virtual screening (HTVS) can be used to filter large chemical databases to identify pyrazole scaffolds that are predicted to have high binding affinity and favorable pharmacokinetic profiles. This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. gsconlinepress.com Density Functional Theory (DFT) calculations are also used to understand the electronic structure and properties of pyrazole derivatives, providing deeper insights into their behavior. gsconlinepress.com

Exploration of Pyrazoles in Supramolecular Chemistry and Self-Assembly

Pyrazoles are versatile building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and participate in other non-covalent interactions. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows pyrazole derivatives to self-assemble into well-defined, higher-order structures such as dimers, trimers, tetramers, and extended chains (catemers).

The study of these self-assembly processes is crucial for the development of new functional materials, including liquid crystals and coordination polymers. By modifying the substituents on the pyrazole ring, chemists can tune the intermolecular interactions to control the final supramolecular architecture and its properties.

Q & A

Q. What are the established synthetic routes for 4-chloro-1-methyl-5-nitro-1H-pyrazole?